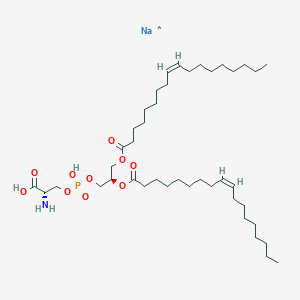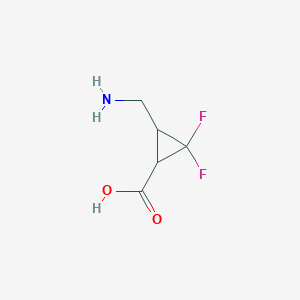![molecular formula C13H11N5OS B13655161 {[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B13655161.png)
{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- typically involves the reaction of hydrazinecarbothioamide with a diketone compound. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Hydrazinecarbothioamide and a diketone compound.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating the mixture to a specific temperature to promote the reaction.
Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- may involve large-scale reactors and continuous flow processes to ensure efficient production. The use of automated systems and precise control of reaction conditions is crucial to maintain product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like halogens or nitro groups can be introduced under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce various hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Additionally, its aromatic structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrazinecarbothioamide: A simpler analog with similar functional groups but lacking the aromatic rings.
2-(2-Oxo-1,2-di-2-pyridinylethylidene)hydrazine: A related compound with a similar structure but different functional groups.
Uniqueness
Hydrazinecarbothioamide,2-(2-oxo-1,2-di-2-pyridinylethylidene)- is unique due to its complex structure, which includes multiple aromatic rings and functional groups. This complexity allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C13H11N5OS |
|---|---|
Molekulargewicht |
285.33 g/mol |
IUPAC-Name |
[(E)-(2-oxo-1,2-dipyridin-2-ylethylidene)amino]thiourea |
InChI |
InChI=1S/C13H11N5OS/c14-13(20)18-17-11(9-5-1-3-7-15-9)12(19)10-6-2-4-8-16-10/h1-8H,(H3,14,18,20)/b17-11+ |
InChI-Schlüssel |
ROYMGMZWTFFYMS-GZTJUZNOSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/C(=N\NC(=S)N)/C(=O)C2=CC=CC=N2 |
Kanonische SMILES |
C1=CC=NC(=C1)C(=NNC(=S)N)C(=O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



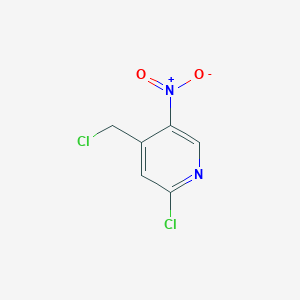
![tert-butyl N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclopentyl]carbamate](/img/structure/B13655103.png)

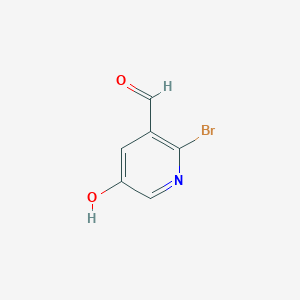
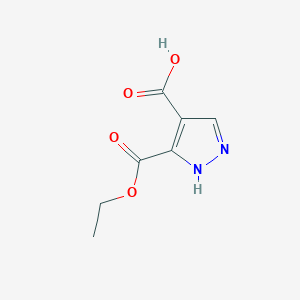
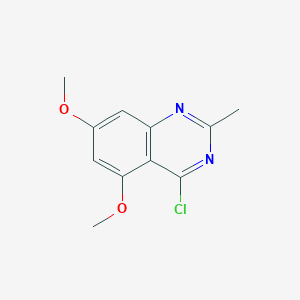

![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-bis(1,1-dimethylethyl)phenolato-|EO]](2-)](4-methylbenzenesulfonato-|EO)cobalt](/img/structure/B13655148.png)
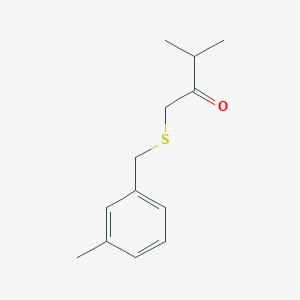
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13655151.png)

